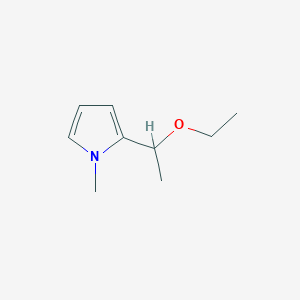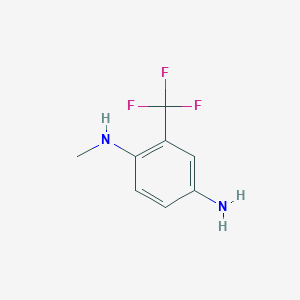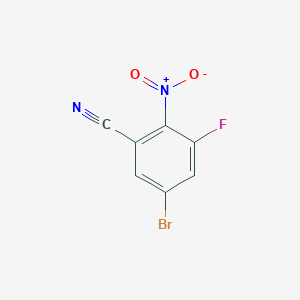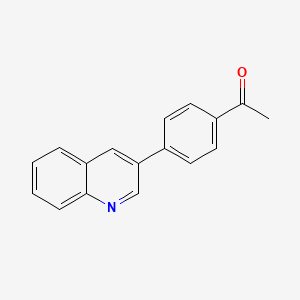
Cyclopropylmethyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl trifluoromethanesulfonate is an organic compound with the molecular formula C5H7F3O3S. It is a triflate ester, characterized by the presence of a trifluoromethanesulfonate group attached to a cyclopropylmethyl moiety. This compound is known for its reactivity and is used in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylmethyl trifluoromethanesulfonate can be synthesized through the reaction of cyclopropylmethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the acidic by-products. The general reaction scheme is as follows: [ \text{Cyclopropylmethanol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethyl trifluoromethanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the triflate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Elimination Reactions: These reactions may occur in the presence of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Nucleophilic Substitution: The major products are cyclopropylmethyl derivatives, such as cyclopropylmethyl amines, ethers, or thioethers.
Elimination Reactions: The major product is cyclopropylmethylidene, a compound with a double bond.
Scientific Research Applications
Cyclopropylmethyl trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing the cyclopropylmethyl group into various molecules. It is also employed in the synthesis of complex organic compounds and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropylmethyl trifluoromethanesulfonate involves the activation of the triflate group, which facilitates nucleophilic substitution reactions. The triflate group is a strong electron-withdrawing group, making the carbon atom adjacent to it highly electrophilic. This electrophilicity allows nucleophiles to attack and displace the triflate group, forming new chemical bonds.
Comparison with Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.
Ethyl trifluoromethanesulfonate: Contains an ethyl group instead of a cyclopropylmethyl group.
Trifluoromethanesulfonic acid: The parent acid of the triflate esters.
Uniqueness: Cyclopropylmethyl trifluoromethanesulfonate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds that require specific structural features for their activity.
Properties
IUPAC Name |
cyclopropylmethyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3S/c6-5(7,8)12(9,10)11-3-4-1-2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOCAWLRVLLBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride](/img/structure/B15202101.png)
![8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)
![(1Z,1'Z)-2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B15202109.png)




![1,4-Bis[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B15202133.png)


